(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, incorporating oxa/thiadiazolyl and pyrazolyl moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds in this series exhibited significant anticancer activity, surpassing the reference drug doxorubicin in some cases, and demonstrated good to excellent antimicrobial properties (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antiviral and Antitumoral Activity
- A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized and evaluated for their antiviral and antitumoral activities. Subtle structural variations influenced their biological properties, with some compounds showing potential as antiviral or antitumoral agents due to their ability to inhibit tubulin polymerization (Jilloju et al., 2021).
Structural Characterization and Docking Studies
- Compounds with thiazolyl and thiophene moieties were synthesized, characterized, and subjected to density functional theory (DFT) and docking studies. These analyses provided insights into the antibacterial activity of the compounds, highlighting their potential for scientific research applications (Shahana & Yardily, 2020).
Synthesis of Pyrrolidine Derivatives
- A study reported the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds displayed significant biological activities, including anticonvulsant and anticancer effects, showcasing the diversity of applications for compounds with related structural features (Prasad et al., 2021).
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVAARVALBEEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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